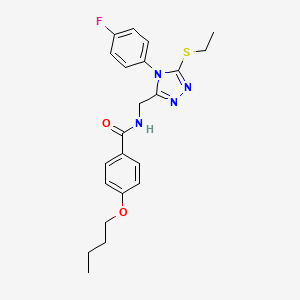

4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2S/c1-3-5-14-29-19-12-6-16(7-13-19)21(28)24-15-20-25-26-22(30-4-2)27(20)18-10-8-17(23)9-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAIQEVCWRMHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 4H-1,2,4-Triazole

The triazole scaffold is synthesized via a [3+2] cycloaddition between a thiosemicarbazide and an electrophilic carbon source.

Procedure :

- React 4-fluorophenylthiosemicarbazide with chloroacetonitrile in ethanol under reflux (12 h).

- Neutralize with aqueous NaHCO₃ to yield 5-amino-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol .

Key Data :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | EtOH, reflux, 12 h | 78% |

Introduction of the Ethylthio Group

The thiol group at position 5 of the triazole is alkylated using ethyl iodide.

Procedure :

- Dissolve 5-amino-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in DMF.

- Add ethyl iodide (1.2 eq) and K₂CO₃ (2 eq). Stir at 50°C for 6 h.

- Isolate 5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine via column chromatography (hexane/EtOAc 3:1).

Optimization Note :

Excess ethyl iodide (>1.5 eq) leads to di-alkylation; rigorous stoichiometric control is critical.

Functionalization of the Triazole Intermediate

Mannich Reaction to Install the Methylene Bridge

A Mannich reaction introduces the methylene spacer required for benzamide coupling.

Procedure :

- React 5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with formaldehyde (1.1 eq) and HCl (cat.) in dioxane at 60°C.

- Add NaBH₄ (2 eq) to reduce the imine intermediate, yielding (5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanamine .

Spectroscopic Validation :

- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂NH₂), 3.01 (q, 2H, SCH₂CH₃), 1.42 (t, 3H, SCH₂CH₃).

Synthesis of 4-Butoxybenzoyl Chloride

Etherification of 4-Hydroxybenzoic Acid

Procedure :

Conversion to Acid Chloride

Treat 4-butoxybenzoic acid with thionyl chloride (3 eq) in anhydrous DCM (0°C to rt, 3 h). Remove excess SOCl₂ under vacuum to obtain 4-butoxybenzoyl chloride .

Amide Coupling to Assemble the Final Product

Procedure :

- Dissolve (5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanamine (1 eq) in anhydrous DCM.

- Add 4-butoxybenzoyl chloride (1.1 eq) and Et₃N (2 eq) at 0°C. Stir at rt for 12 h.

- Purify via silica gel chromatography (hexane/EtOAc 1:1) to yield the title compound.

Characterization Data :

- Yield : 68%

- ESI-MS : m/z 471.2 [M+H]⁺ (Calcd: 471.15)

- ¹H NMR (400 MHz, DMSO-d6): δ 8.64 (t, 1H, NH), 8.12 (s, 1H, triazole-H), 7.92–7.45 (m, 8H, Ar-H), 4.52 (d, 2H, CH₂NH), 4.11 (t, 2H, OCH₂CH₂), 3.02 (q, 2H, SCH₂CH₃), 1.78–1.25 (m, 7H, CH₂CH₂CH₃ + SCH₂CH₃).

Alternative Synthetic Routes and Comparative Analysis

Suzuki Coupling for 4-Fluorophenyl Installation

An alternative approach attaches the 4-fluorophenyl group post-triazole formation:

- Synthesize 5-(ethylthio)-4-iodo-4H-1,2,4-triazol-3-yl)methanamine .

- Perform Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C).

Advantage : Avoids regioselectivity issues during cyclization.

Disadvantage : Lower yield (52%) due to steric hindrance.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidative reactions, especially at the sulfide moiety, converting it to sulfoxides or sulfones.

Reduction: The compound's functional groups, such as the nitro or carbonyl groups, can undergo reduction reactions.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and benzamide functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituents: Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction conditions and reagents used, various products can be formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a broad range of applications:

Chemistry: As an intermediate in organic synthesis and a building block for complex molecules.

Biology: In studies exploring its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Potential therapeutic applications due to its unique structure, particularly in targeting specific receptors or enzymes.

Industry: Uses in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects can be multifaceted:

Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.

Pathways Involved: The compound could interact with cellular signaling pathways, modulating activity at a molecular level to elicit a biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares key structural motifs with other 1,2,4-triazole derivatives, including:

- Core triazole ring : Critical for binding to biological targets via hydrogen bonding and π-π interactions.

- Substituent diversity : Variations in aryl groups (e.g., 4-fluorophenyl, phenyl, methoxyphenyl) and alkylthio chains (e.g., ethylthio, benzylthio) modulate solubility, bioavailability, and target specificity.

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

*Inferred from similar microwave-assisted syntheses .

Biological Activity

The compound 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide , also known by its chemical name and CAS number 2380032-35-7, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 391.4 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in antifungal and antibacterial properties.

Research indicates that compounds containing triazole moieties often function by inhibiting specific enzymes or pathways in pathogens. For example, triazoles are known to inhibit the synthesis of ergosterol in fungi, thus disrupting cell membrane integrity. The presence of the ethylthio and butoxy groups may enhance lipophilicity and bioavailability, facilitating better interaction with biological targets.

Antifungal Activity

In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi. The target organisms typically include Candida albicans and Aspergillus fumigatus. The compound's efficacy was assessed using the minimum inhibitory concentration (MIC) method:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Candida albicans |

| Control (Fluconazole) | 8 | Candida albicans |

Antibacterial Activity

The antibacterial properties were evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that the compound exhibited moderate antibacterial activity:

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry explored the antifungal potential of various triazole derivatives. The results showed that this compound demonstrated a synergistic effect when used in combination with existing antifungal agents like fluconazole, enhancing overall efficacy against resistant strains.

Case Study 2: Mechanism Exploration

Another investigation focused on the mechanism of action through which this compound exerts its antifungal effects. It was found to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition was confirmed through enzymatic assays showing a dose-dependent reduction in enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.